

Application Notes and Protocols: Measuring H3K27ac Changes with GNE-049 using ChIP-seq

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Compound of Interest

Compound Name: Piperidine-GNE-049-N-Boc

Cat. No.: B8201746

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Introduction

GNE-049 is a potent and selective inhibitor of the bromodomains of CBP/p300, which are critical co-activators in gene transcription.^{[1][2]} These proteins possess histone acetyltransferase (HAT) activity, with a key substrate being histone H3 at lysine 27 (H3K27). Acetylation of H3K27 (H3K27ac) is a prominent mark of active enhancers and promoters.^[3] By inhibiting the CBP/p300 bromodomain, GNE-049 effectively reduces H3K27ac levels at these regulatory regions, leading to the repression of target gene expression.^[4] This mechanism makes GNE-049 a valuable tool for studying the role of CBP/p300 in disease and a potential therapeutic agent, particularly in oncology.^[5]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of proteins and the location of histone modifications. This document provides a detailed protocol for utilizing ChIP-seq to measure the changes in H3K27ac marks following treatment with GNE-049.

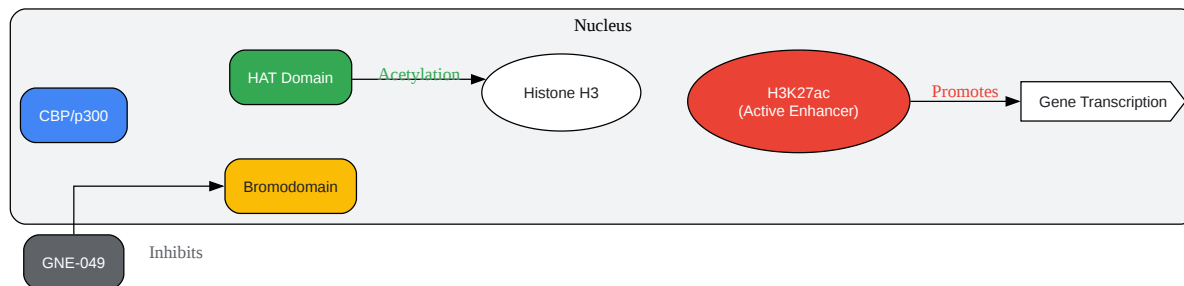
Data Presentation

The following table summarizes quantitative data from representative studies on the effect of GNE-049 on H3K27ac levels and its biological consequences.

Cell Line	GNE-049 Concentration	Treatment Duration	Observed Effect on H3K27ac	Downstream Effects	Reference
LNCaP (Prostate Cancer)	1 μ mol/L	24 hours	Markedly reduced H3K27ac at AR/p300 overlapping peaks and globally at enhancers.	Repressed AR target gene expression in a dose-dependent manner.	
MCF-7 (Breast Cancer)	250 nM	Not specified for ChIP-seq, but used for mRNA expression analysis.	Indirectly suggested by repression of estrogen-induced MYC mRNA expression.	Repressed estrogen-induced mRNA expression of MYC.	[6] [7]
VCaP (Prostate Cancer)	1 μ M	4 hours	Modest suppression of H3K27ac at AR enhancers.	Modest impact on H2BK5ac and H2BK20ac distribution.	[3]

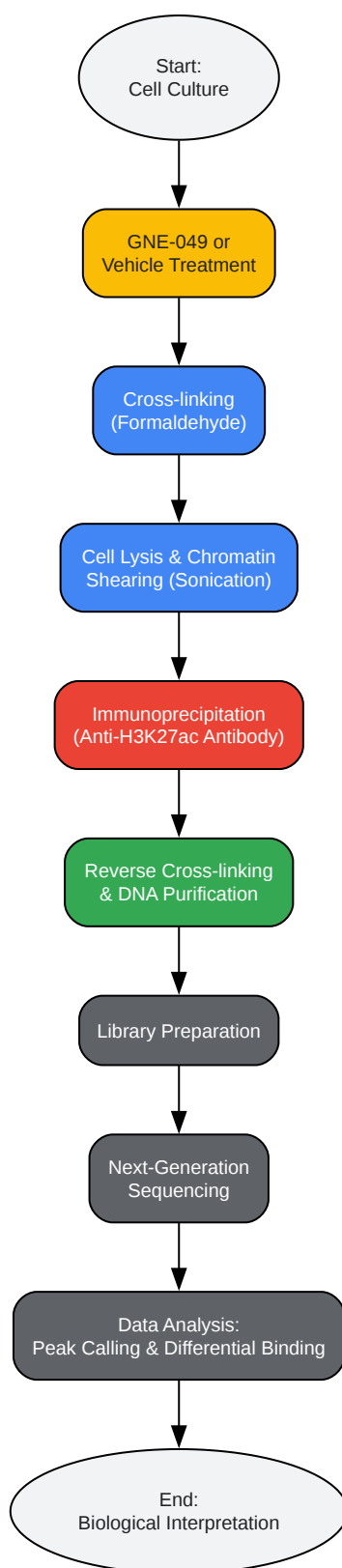
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of GNE-049's action on H3K27ac and the experimental workflow for the ChIP-seq protocol.



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Caption: Signaling pathway of GNE-049 action.



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Caption: Experimental workflow for ChIP-seq.

Experimental Protocols

This section provides a detailed methodology for performing a ChIP-seq experiment to measure changes in H3K27ac following GNE-049 treatment.

Protocol 1: Cell Culture and GNE-049 Treatment

- Cell Culture: Culture cells of interest (e.g., LNCaP prostate cancer cells) in appropriate media and conditions until they reach approximately 80-90% confluency.
- GNE-049 Treatment:
 - Prepare a stock solution of GNE-049 in DMSO.
 - Treat cells with the desired final concentration of GNE-049 (e.g., 1 $\mu\text{mol/L}$ for LNCaP cells) or a vehicle control (DMSO) for the specified duration (e.g., 24 hours).
 - Ensure the final concentration of DMSO is consistent across all conditions and does not exceed 0.1%.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from standard ChIP procedures.

- Cross-linking:
 - Add formaldehyde directly to the culture medium to a final concentration of 1%.
 - Incubate for 10 minutes at room temperature with gentle shaking.
 - Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Cell Harvesting and Lysis:
 - Wash cells twice with ice-cold PBS.
 - Scrape cells and collect by centrifugation.

- Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors and incubate on ice.
- Chromatin Shearing:
 - Sonicate the cell lysate to shear chromatin into fragments of 200-1000 base pairs. Optimal sonication conditions should be determined empirically for each cell type and instrument.
 - Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
 - Pre-clear the chromatin with Protein A/G magnetic beads.
 - Incubate a fraction of the chromatin overnight at 4°C with an anti-H3K27ac antibody. A parallel sample with a control IgG should also be prepared.
 - Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Washes:
 - Perform a series of washes with low salt buffer, high salt buffer, and LiCl buffer to remove non-specifically bound material.
 - Finally, wash with a TE buffer.
- Elution and Reverse Cross-linking:
 - Elute the chromatin complexes from the beads.
 - Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
 - Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
- DNA Purification:
 - Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

- The purified DNA is now ready for library preparation.

Protocol 3: Library Preparation and Sequencing

- Library Preparation:
 - Prepare sequencing libraries from the purified ChIP DNA and input DNA (a sample of sheared chromatin saved before immunoprecipitation) using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit).
 - This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
 - Perform PCR amplification to generate a sufficient quantity of library for sequencing.
- Sequencing:
 - Quantify and assess the quality of the prepared libraries.
 - Perform high-throughput sequencing on a suitable platform (e.g., Illumina).

Protocol 4: Data Analysis

- Quality Control: Assess the quality of the raw sequencing reads.
- Alignment: Align the sequencing reads to a reference genome.
- Peak Calling: Identify regions of the genome with significant enrichment of H3K27ac (peaks) for each sample using software like MACS2.
- Differential Binding Analysis: Compare the H3K27ac peaks between GNE-049-treated and vehicle-treated samples to identify regions with significantly altered H3K27ac levels.
- Visualization and Interpretation: Visualize the data using a genome browser and perform downstream analysis such as pathway analysis of genes associated with altered H3K27ac peaks.

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